molecular formula C24H26N2O2 B2576372 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3,4-dimethylbenzamide CAS No. 898416-58-5

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3,4-dimethylbenzamide

Cat. No.: B2576372
CAS No.: 898416-58-5
M. Wt: 374.484
InChI Key: HUNQOJAZKOJNGS-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3,4-dimethylbenzamide is a synthetic small molecule of significant interest in preclinical oncology research for its potential as a targeted therapeutic agent. Its primary researched mechanism of action is the potent and selective inhibition of the c-Met (Mesenchymal-epithelial transition factor) receptor tyrosine kinase. The c-Met signaling pathway is a critical mediator of cell proliferation, survival, and migration , and its dysregulation is frequently associated with tumor growth, angiogenesis, and metastasis in various cancers. By targeting the ATP-binding site of the c-Met kinase, this compound disrupts downstream signal transduction, making it a valuable pharmacological tool for studying cancer cell dynamics and resistance mechanisms. Beyond c-Met, its structural motif, which incorporates a dihydroisoquinoline scaffold linked to a furan and a dimethylbenzamide group, suggests potential for modulating other kinase targets, providing a versatile chemical probe for interrogating complex signaling networks in cellular models of disease. This compound is For Research Use Only and is intended for rigorous in vitro and in vivo experimental applications to advance the understanding of oncogenic processes and identify novel therapeutic strategies.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c1-17-9-10-20(14-18(17)2)24(27)25-15-22(23-8-5-13-28-23)26-12-11-19-6-3-4-7-21(19)16-26/h3-10,13-14,22H,11-12,15-16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNQOJAZKOJNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through multiple steps involving classic organic reactions such as alkylation, amide formation, and aromatic substitution. Typical starting materials include 3,4-dimethylbenzoic acid, 3,4-dihydroisoquinoline, and furan derivatives. The synthesis requires controlled conditions, often under inert atmospheres, and utilizes catalysts or reagents like palladium or boron trifluoride.

Industrial Production Methods: In an industrial setting, this compound's synthesis would likely be optimized for yield and purity. Techniques such as flow chemistry or batch reactors could be used to manage the multiple synthetic steps efficiently. High-performance liquid chromatography (HPLC) would play a key role in ensuring purity and identifying intermediates.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: The compound can undergo oxidation reactions particularly on the furan ring, potentially forming furfural derivatives.

  • Reduction: The isoquinoline moiety can be reduced to tetrahydroisoquinoline under appropriate conditions.

  • Substitution: Electrophilic aromatic substitution can occur on the benzamide portion, introducing various functional groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or other oxidizing agents.

  • Reduction: Sodium borohydride or hydrogenation with palladium on carbon.

  • Substitution: Friedel-Crafts conditions with aluminum chloride for aromatic substitutions.

Major Products Formed: The products largely depend on the type of reaction and the position of reactivity within the molecule. For instance, oxidation at the furan ring could lead to furfural derivatives, while reduction might lead to different isoquinoline derivatives.

Scientific Research Applications

Alzheimer's Disease Treatment

Recent studies have highlighted the potential of compounds similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3,4-dimethylbenzamide as dual-target inhibitors for Alzheimer's disease (AD). The compound's structure allows it to inhibit both acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are key enzymes involved in neurodegeneration.

  • Mechanism of Action : The compound exhibits mixed inhibition of AChE and competitive inhibition of MAO-B, which is crucial for reducing the levels of neurotoxic amyloid-beta peptides associated with AD .
  • Blood-Brain Barrier Penetration : One of the critical factors for drug efficacy in treating neurodegenerative diseases is the ability to cross the blood-brain barrier (BBB). Studies indicate that this compound can penetrate the BBB effectively, making it a promising candidate for AD treatment .

Antioxidant and Neuroprotective Properties

The compound's structural features suggest potential antioxidant properties. Compounds that include furan and isoquinoline moieties have been reported to exhibit significant antioxidant activity, which may contribute to neuroprotection against oxidative stress—a common factor in neurodegenerative diseases .

RET Kinase Inhibition

Recent research has focused on the development of benzamide derivatives as RET kinase inhibitors for cancer therapy. The structural characteristics of this compound position it as a potential lead compound in this area.

  • Inhibitory Activity : Studies have shown that related compounds exhibit moderate to high potency against RET kinase activity, suggesting that modifications to the benzamide structure could enhance its efficacy as an anticancer agent .

Synthesis and Biological Evaluation

The synthesis of hybrid compounds incorporating isoquinoline and furan structures has been explored extensively. The biological evaluation reveals that these compounds can inhibit tumor cell proliferation effectively, indicating their potential use in targeted cancer therapies .

Case Study 1: Alzheimer's Disease Model

In a study evaluating various hybrid compounds for AD treatment, one derivative similar to this compound demonstrated IC50 values of 0.28 µM for AChE and 0.91 µM for MAO-A, indicating strong inhibitory effects .

Case Study 2: Cancer Cell Proliferation Inhibition

A series of benzamide derivatives were synthesized and tested against RET kinase activity in vitro. One compound exhibited significant inhibition of cell proliferation driven by RET mutations, showcasing the potential therapeutic benefits of this class of compounds .

Mechanism of Action

The compound's biological effects stem from its interaction with molecular targets like enzymes or receptors. The isoquinoline part may interfere with enzyme active sites, while the benzamide moiety could be crucial for binding affinity and specificity. Pathways affected might include those involving neurotransmitters or metabolic enzymes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Structural Variations and Implications :

  • Furan vs. Aryl Substituents: The compound differs from N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-dimethylbenzamide by replacing the 4-(dimethylamino)phenyl group with furan-2-yl. The dimethylamino group in the latter enhances solubility via protonation, whereas the furan ring may improve binding to hydrophobic pockets in target proteins .
  • Sulfonyl vs. Ethyl Linkers: Compounds like 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide utilize a sulfonyl linker, which increases polarity and hydrogen-bonding capacity compared to the ethyl linker in the target compound. This difference may affect pharmacokinetic properties such as half-life and renal clearance.
  • Quinazoline Core vs. Benzamide: In N-(2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)quinazolin-4-yloxy)ethyl)benzamide , the quinazoline core replaces the benzamide group, conferring potent antiviral activity (IC₅₀ < 10 µM against influenza). This highlights the role of heterocyclic cores in modulating biological activity.
Table 1: Comparative Analysis of Key Compounds
Compound Name / ID Core Structure Key Substituents Biological Activity Reference
Target Compound Dihydroisoquinoline Furan-2-yl, 3,4-dimethylbenzamide N/A (Theoretical)
N-(2-(4-(dimethylamino)phenyl)-...-3,4-dimethylbenzamide Dihydroisoquinoline 4-(Dimethylamino)phenyl N/A
4-(3,4-dihydroisoquinolin-2-ylsulfonyl)-N-[5-(4-methoxyphenyl)-...-benzamide Dihydroisoquinoline Sulfonyl linker, oxadiazole Antiviral (Theoretical)
N-(2-(2-(3,4-dihydroisoquinolin-2-yl)quinazolin-4-yloxy)ethyl)benzamide Quinazoline Dihydroisoquinoline, benzamide Anti-influenza (IC₅₀ < 10 µM)
Can125 Dihydroisoquinoline Hydroxybenzyl, propenamide CD44 antagonist

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3,4-dimethylbenzamide (CAS Number: 898416-63-2) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H24N2O2
  • Molecular Weight : 360.4 g/mol
  • Structure : The compound features a complex structure that includes a furan ring, isoquinoline moiety, and a benzamide group.

Anticancer Activity

Several studies have explored the anticancer potential of compounds related to this compound. Research indicates that derivatives of isoquinoline exhibit significant cytotoxic effects on various cancer cell lines. For instance:

  • A study demonstrated that certain isoquinoline derivatives induced apoptosis in A549 lung cancer cells through caspase activation and DNA damage .
  • Another investigation highlighted the ability of similar compounds to inhibit hypoxia-inducible factors (HIFs), which are crucial in tumor progression and metastasis .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : Compounds with similar structures have been shown to inhibit enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR) .
  • Induction of Apoptosis : The activation of apoptotic pathways via caspase enzymes has been observed in various studies on related benzamide derivatives .
  • Disruption of Cellular Membranes : Some derivatives have been noted to disrupt the biological membranes of pathogens, indicating potential antimicrobial properties .

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of a related compound against breast cancer cell lines. The results indicated that the compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression.

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of isoquinoline derivatives against various bacterial strains. The results showed that these compounds exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

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